Methyl 4-bromo-2,6-diMethylbenzoate
Overview
Description
The compound Methyl 4-bromo-2,6-diMethylbenzoate, while not directly synthesized in the provided papers, is closely related to the compounds discussed in the research. The papers focus on the synthesis and characterization of various brominated aromatic compounds, which are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties .
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, the synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate involves experimental and computational methods to characterize the compound . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline is described as a key intermediate for anti-cancer drugs . These methods and intermediates could potentially be applied or adapted for the synthesis of Methyl 4-bromo-2,6-diMethylbenzoate.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often determined using techniques such as FTIR, NMR, and XRD. For example, the paper on 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate provides detailed computational studies to complement the experimental data, offering insights into the geometrical parameters and vibrational frequencies of the compound . These techniques are essential for confirming the structure of synthesized compounds, including Methyl 4-bromo-2,6-diMethylbenzoate.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as bromination, hydrolysis, cyanidation, and esterification, which are crucial in the synthesis of brominated compounds . The reactivity of the bromine atom in these compounds is a key factor in their further transformation into desired products. Understanding these reactions is important for manipulating the structure and properties of Methyl 4-bromo-2,6-diMethylbenzoate for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The solubility behavior of triorganotin bromides, for example, is discussed in one of the papers, highlighting the importance of molecular geometry in determining solubility . The electronic properties, such as band gap studies, are also explored . These properties are relevant to the analysis of Methyl 4-bromo-2,6-diMethylbenzoate, as they can affect its suitability for various applications.
Scientific Research Applications
Crystallographic Analysis
Methyl 4-bromo-2,6-diMethylbenzoate and related compounds have been studied for their crystallographic properties. Ebersbach, Seichter, and Mazik (2022) explored the crystal structures of similar compounds, noting the formation of molecular dimers and two-dimensional aggregates influenced by substituents like bromomethyl groups (Ebersbach, Seichter, & Mazik, 2022).
Chemical Reactions and Derivatives
The bromination and nitration of dimethylbenzoate derivatives, similar to Methyl 4-bromo-2,6-diMethylbenzoate, have been researched. Simonov, Koshchienko, and Belenko (1973) discussed the bromination of 3,6-dimethylbenzo[1,2-d:3,4-d′]diimidazole, leading to bromo-substituted derivatives, which is relevant to understanding the chemical behavior of brominated methylbenzoates (Simonov, Koshchienko, & Belenko, 1973).
Synthesis of Intermediate Compounds
Methyl 4-bromo-2,6-diMethylbenzoate may be involved in the synthesis of intermediate compounds for pharmaceutical applications. Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in non-steroidal anti-inflammatory agents, highlighting the role of brominated intermediates in drug synthesis (Xu & He, 2010).
Molecular Association Studies
Investigations into the molecular association of benzothiophen derivatives, akin to Methyl 4-bromo-2,6-diMethylbenzoate, have been conducted. Cooper and Scrowston (1972) explored the nitration of benzothiophen derivatives, providing insight into the molecular behavior of similar brominated compounds (Cooper & Scrowston, 1972).
Safety and Hazards
The safety information available indicates that Methyl 4-bromo-2,6-dimethylbenzoate is a substance that requires caution. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing), and P280 (wear protective gloves/eye protection/face protection) .
Mechanism of Action
Mode of Action
It is known that the compound is photoactive in solution . This suggests that it may interact with its targets through light-induced processes, leading to structural changes .
Biochemical Pathways
The compound’s photoactivity suggests it may influence pathways related to light response or photochemical reactions
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability. Further pharmacokinetic studies are needed to confirm these properties and to understand their impact on the compound’s bioavailability.
Result of Action
Given its photoactivity, it may induce structural changes in its targets upon light exposure
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-2,6-diMethylbenzoate. For instance, the compound’s photoactivity suggests that light exposure could influence its action . Additionally, the compound’s stability may be affected by factors such as temperature and pH
properties
IUPAC Name |
methyl 4-bromo-2,6-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAMBTOWPNCADR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630901 | |
Record name | Methyl 4-bromo-2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90841-46-6 | |
Record name | Methyl 4-bromo-2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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